Dephostatin

Vue d'ensemble

Description

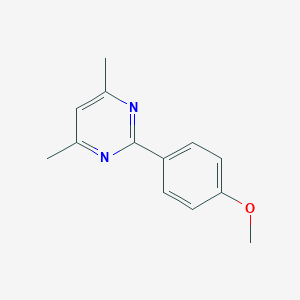

La déphostatine est un inhibiteur sélectif des protéines tyrosine phosphatases, notamment CD45 et SHPTP-1. Elle a été initialement isolée du bouillon de culture d'une souche de Streptomyces MJ742-NF5. La déphostatine est connue pour son rôle dans la transduction du signal, la transformation néoplasique et le contrôle de la progression du cycle cellulaire en régulant la phosphorylation et la déphosphorylation des tyrosines .

Méthodes De Préparation

La déphostatine peut être synthétisée en utilisant un groupe protecteur silyle éliminable avec un tampon de fluorure d'hydrogène-fluorure de sodium sans endommager le groupe N-nitrosamino labile . Le composé est soluble dans le diméthylsulfoxyde à 22 mg/ml et est insoluble dans l'eau . Les méthodes de production industrielle impliquent l'isolement de la déphostatine du bouillon de culture de Streptomyces MJ742-NF5 .

Analyse Des Réactions Chimiques

La déphostatine subit diverses réactions chimiques, notamment :

Les réactifs et conditions courants utilisés dans ces réactions comprennent le fluorure d'hydrogène, le fluorure de sodium et le tétrahydrofurane . Les principaux produits formés à partir de ces réactions comprennent la déphostatine elle-même et ses analogues, tels que la méthyl-3,4-déphostatine et l'éthyl-3,4-déphostatine .

Applications de la recherche scientifique

La déphostatine a un large éventail d'applications en recherche scientifique :

Médecine : Elle est utilisée dans l'étude de la signalisation de l'insuline et de la régulation du récepteur de l'insuline.

Mécanisme d'action

La déphostatine exerce ses effets en inhibant les protéines tyrosine phosphatases, notamment CD45 et SHPTP-1 . Elle perturbe la signalisation par les systèmes de régulation à deux composants SsrA-SsrB et PmrB-PmrA dans Salmonella, restaurant la sensibilité à l'antibiotique colistine . L'oxydation des protéines induite par la déphostatine peut également contribuer à ses effets .

Applications De Recherche Scientifique

Dephostatin has a wide range of scientific research applications:

Mécanisme D'action

Dephostatin exerts its effects by inhibiting protein tyrosine phosphatases, including CD45 and SHPTP-1 . It disrupts signaling through the SsrA-SsrB and PmrB-PmrA two-component regulatory systems in Salmonella, restoring sensitivity to the antibiotic colistin . This compound-induced protein oxidation may also contribute to its effects .

Comparaison Avec Des Composés Similaires

La déphostatine est unique par son inhibition sélective des protéines tyrosine phosphatases et sa capacité à augmenter les niveaux de calcium en mobilisant le calcium à partir des réserves intracellulaires . Parmi les composés similaires, on trouve :

Méthyl-3,4-déphostatine : Un analogue stable de la déphostatine qui n'inhibe pas la protéine tyrosine phosphatase associée à CD45.

Éthyl-3,4-déphostatine : Un autre analogue stable qui inhibe les protéines tyrosine phosphatases intracellulaires PTP1B et SHPTP-1.

Ces analogues partagent des propriétés inhibitrices similaires mais diffèrent en termes de stabilité et de cibles spécifiques .

Propriétés

IUPAC Name |

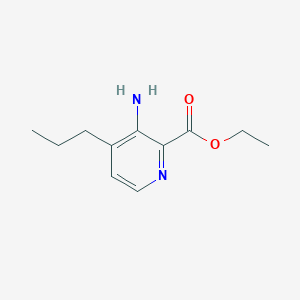

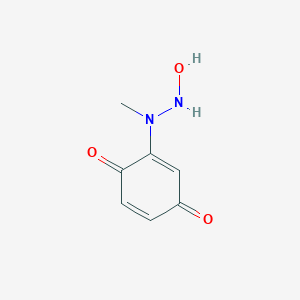

N-(2,5-dihydroxyphenyl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-9(8-12)6-4-5(10)2-3-7(6)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJOLYFWJWJPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC(=C1)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934304 | |

| Record name | 2-(2-Hydroxy-1-methylhydrazinyl)cyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151606-30-3 | |

| Record name | Dephostatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151606-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dephostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151606303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxy-1-methylhydrazinyl)cyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)